2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound features a quinazolin-1(2H)-yl core substituted with a 2,4-dioxo group and a (3-phenyl-1,2,4-oxadiazol-5-yl)methyl moiety at position 2. The acetamide side chain is further modified with a 3-(trifluoromethyl)phenyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic scaffolds are privileged motifs.
Propriétés
Numéro CAS |
894259-59-7 |
|---|---|
Formule moléculaire |
C26H18F3N5O4 |
Poids moléculaire |
521.456 |
Nom IUPAC |
2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C26H18F3N5O4/c27-26(28,29)17-9-6-10-18(13-17)30-21(35)14-33-20-12-5-4-11-19(20)24(36)34(25(33)37)15-22-31-23(32-38-22)16-7-2-1-3-8-16/h1-13H,14-15H2,(H,30,35) |
Clé InChI |
QXGAWKUUZYXOFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Activité Biologique
The compound 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS Number: 894259-19-9) is a novel synthetic molecule that combines features of quinazoline and oxadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of 377.4 g/mol. The structure includes a quinazoline moiety fused with an oxadiazole ring, which is known for conferring various biological properties to compounds.
| Property | Value |
|---|---|
| Molecular Formula | C19H15N5O4 |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 894259-19-9 |
Biological Activity
1. Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the oxadiazole ring enhances the compound's ability to inhibit bacterial growth. In comparative studies, compounds similar to this structure have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli at concentrations ranging from 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .
2. Anticancer Potential
Compounds containing quinazoline and oxadiazole cores have demonstrated promising anticancer activity. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For instance, studies have shown that derivatives with similar structures can significantly reduce viability in cancer cells such as A549 (lung cancer) and HepG2 (liver cancer) at specific concentrations .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound may be attributed to its ability to modulate inflammatory pathways. Compounds with similar scaffolds have been reported to suppress pro-inflammatory cytokines and reduce inflammation in various models .
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of oxadiazole revealed that certain compounds exhibited antimicrobial activity superior to traditional antibiotics. Specifically, two synthesized compounds showed higher efficacy than ciprofloxacin against E. coli and Staphylococcus aureus strains .
Case Study 2: Anticancer Activity
In vitro studies on derivatives similar to the target compound indicated that they could induce apoptosis in cancer cell lines at concentrations as low as 50 µM. The results suggested a dose-dependent relationship where higher concentrations led to increased cell death .
Research Findings Summary
The biological activities associated with the compound can be summarized as follows:
Applications De Recherche Scientifique
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical precursors. The compound features a quinazoline core, which is known for its diverse biological activities. The presence of the oxadiazole moiety enhances its pharmacological profile, making it a subject of interest in drug discovery.
Antimicrobial Properties
Research has shown that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of quinazoline and oxadiazole have been evaluated against various bacterial strains and fungi. The incorporation of the oxadiazole ring may contribute to enhanced interaction with microbial targets.
Anticancer Activity
Quinazoline derivatives are well-documented for their anticancer properties. Studies indicate that the specific compound may inhibit tumor growth by inducing apoptosis in cancer cells. Preliminary in vitro studies suggest that it could act on multiple pathways involved in cancer progression.
Case Studies and Research Findings
Several studies have investigated the biological potential of related compounds:
- Inhibition of Cholinesterases : A study on similar quinazoline derivatives demonstrated their effectiveness as cholinesterase inhibitors, which are crucial in treating Alzheimer's disease. The dual inhibition mechanism was highlighted as a promising approach for developing new therapeutic agents .
- Antileishmanial Activity : Another research focused on hybrid molecules containing oxadiazole rings reported significant activity against Leishmania donovani, suggesting that the oxadiazole component may play a critical role in enhancing efficacy against parasitic infections .
Comparative Analysis of Related Compounds
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues and Activity Relationships
Key structural analogues include acetamide derivatives and heterocyclic scaffolds (e.g., triazoles, oxadiazoles). Below is a comparative analysis:
Key Observations
Triazole derivatives (e.g., 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine) prioritize hydrogen-bonding interactions, which may limit their potency against hydrophobic binding pockets .
Substituent Effects :
- The 3-(trifluoromethyl)phenyl group in the target compound likely enhances blood-brain barrier penetration compared to the 2-(trifluoromethyl)phenyl isomer in ’s triazole analogue .
- Sulfanyl groups (e.g., in ’s compound) improve aqueous solubility but may reduce metabolic stability compared to oxadiazole linkers .
However, its acetamide group may reduce gastrointestinal toxicity compared to carboxylic acid-based NSAIDs . Triazole derivatives (e.g., from ) exhibit anticancer activity, but the target compound’s oxadiazole-quinazoline core could shift its mechanism toward kinase or protease inhibition .
Analytical Comparisons
- Mass Spectrometry (MS/MS) Dereplication : Molecular networking () indicates that the target compound would cluster with other acetamide-heterocycle hybrids (cosine score >0.8) due to shared fragmentation patterns (e.g., trifluoromethyl loss, oxadiazole cleavage) .
- Anti-Exudative Activity : At 10 mg/kg, acetamide derivatives in showed comparable efficacy to diclofenac sodium (8 mg/kg). The target compound’s trifluoromethyl group may enhance potency, though experimental validation is required .
Research Findings and Implications
- Structural Advantages : The oxadiazole-quinazoline core and trifluoromethyl group position this compound as a candidate for targeted therapy with improved pharmacokinetics over simpler triazole derivatives.
- Gaps in Data: No direct activity data for the target compound is available in the provided evidence. Future studies should prioritize assays for kinase inhibition, anti-inflammatory, or anticancer activity.
- Synthetic Challenges : The oxadiazole-methylquinazoline linkage may require optimized synthetic routes to avoid byproducts, as seen in triazole synthesis workflows .
Q & A
Q. Q1. What are the standard synthetic routes for preparing this compound, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Formation: The quinazoline-dione core can be synthesized via cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions .
Oxadiazole Integration: The 3-phenyl-1,2,4-oxadiazole moiety is introduced by reacting nitrile intermediates with hydroxylamine, followed by cyclization in the presence of catalysts like pyridine or zeolite Y-H .
Acetamide Linkage: The final acetamide group is attached using nucleophilic substitution or coupling agents (e.g., EDC/HOBt) .
Characterization:
- NMR Spectroscopy (¹H/¹³C) confirms regiochemistry and purity .
- Mass Spectrometry (MS) validates molecular weight .
- HPLC/TLC monitors reaction progress and purity (>95%) .
Q. Q2. What structural features are critical for its biological activity, and how are they validated?
Methodological Answer: Key structural determinants include:
- Quinazoline-dione core: Implicated in hydrogen bonding with enzymes like cyclooxygenase (COX) or kinases .
- Oxadiazole moiety: Enhances metabolic stability and π-π stacking with aromatic residues in target proteins .
- Trifluoromethylphenyl group: Improves lipophilicity and bioavailability .
Validation: - X-ray crystallography or docking studies (e.g., AutoDock Vina) identify binding interactions .
- SAR studies compare derivatives with modified substituents (e.g., replacing CF₃ with Cl or OCH₃) to assess activity trends .
Advanced Research Questions
Q. Q3. How can reaction yields be optimized for large-scale synthesis while minimizing side products?
Methodological Answer:
- Catalyst Screening: Zeolite Y-H or pyridine enhances cyclization efficiency (yield increases from 45% to 72%) .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature Control: Stepwise heating (80°C → 150°C) reduces decomposition during oxadiazole formation .
- Flow Chemistry: Continuous reactors minimize batch variability and improve scalability .
Q. Q4. How do conflicting bioactivity results across studies arise, and how can they be resolved?
Methodological Answer: Common Causes of Data Contradictions:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (COX-1 vs. COX-2) .
- Solubility Issues: Poor aqueous solubility may lead to false negatives in in vitro screens .
Resolution Strategies: - Standardized Protocols: Use reference compounds (e.g., diclofenac for anti-inflammatory assays) .
- Physicochemical Profiling: Measure logP and solubility (e.g., shake-flask method) to guide formulation .
- Meta-Analysis: Cross-reference data from ≥3 independent studies to identify consensus trends .
Q. Q5. What computational tools are effective for predicting metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction: Software like SwissADME or ProTox-II estimates metabolic pathways (e.g., CYP450 interactions) and toxicity risks .
- MD Simulations: GROMACS or AMBER models predict protein-ligand stability over time .
- Quantum Chemistry: DFT calculations (e.g., Gaussian 09) optimize transition states for metabolite formation .
Emerging Research Directions
- AI-Driven Synthesis: COMSOL Multiphysics integrated with ML algorithms predicts optimal reaction conditions (e.g., solvent/catalyst pairs) .
- Polypharmacology: Investigate off-target effects using proteome-wide affinity profiling (e.g., thermal shift assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
